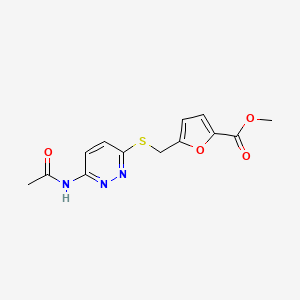

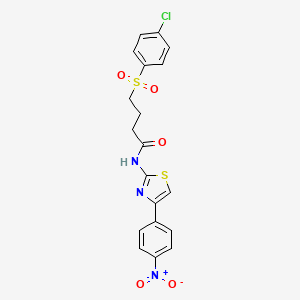

![molecular formula C19H19BrN6O2 B2704537 (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2035007-86-2](/img/structure/B2704537.png)

(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an acryloyl group, a piperazine ring, a methyl group, and a triazolopyrimidinone group .

科学的研究の応用

Covalent Organic Frameworks (COFs) Synthesis

The compound can serve as a precursor for the on-surface synthesis of two-dimensional (2D) covalent organic frameworks (COFs). Researchers have demonstrated that under ultra-high vacuum conditions, the choice of substrate significantly influences the formation of 2D COFs from halogenated aromatic monomers . These COFs exhibit unique structural properties and can be tailored for applications such as gas storage, catalysis, and electronic devices.

Materials Science: Mechanical Properties

The compound’s crystal polymorphism has attracted attention due to its distinct mechanical properties. Investigating the intermolecular interactions and crystal packing of different polymorphs provides insights into their elasticity, brittleness, and plasticity. Researchers have studied trimorphs of 4-bromophenyl 4-bromobenzoate, which share similarities with the compound . Understanding how molecular features influence mechanical behavior is crucial for designing novel materials .

Supramolecular Chemistry: Host-Guest Interactions

The compound’s piperazine unit and aromatic rings can participate in host-guest interactions. Researchers can study its binding affinity towards various guest molecules, including small organic compounds, metal ions, or even biomolecules. Understanding its supramolecular behavior can lead to applications in drug delivery, molecular recognition, and catalysis.

作用機序

Target of Action

The primary target of the compound (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one interacts with the α-amylase enzyme, inhibiting its activity . This interaction prevents the enzyme from breaking down complex carbohydrates, thus reducing the amount of sugar absorbed into the bloodstream.

Biochemical Pathways

The inhibition of α-amylase by (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of complex carbohydrates, leading to lower blood sugar levels.

Result of Action

The molecular and cellular effects of the action of (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involve the inhibition of the α-amylase enzyme . This inhibition reduces the breakdown of complex carbohydrates, leading to lower blood sugar levels.

特性

IUPAC Name |

2-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN6O2/c1-13-12-17(28)26-18(21-13)22-19(23-26)25-10-8-24(9-11-25)16(27)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3,(H,21,22,23)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGGNWRNGVPRQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

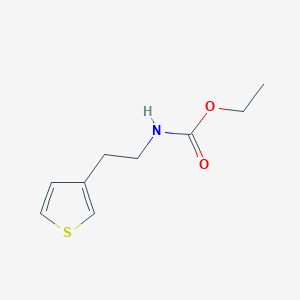

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)

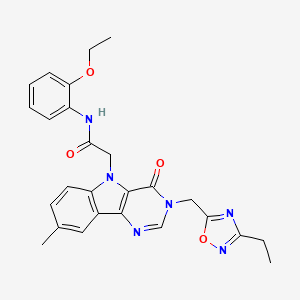

![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)

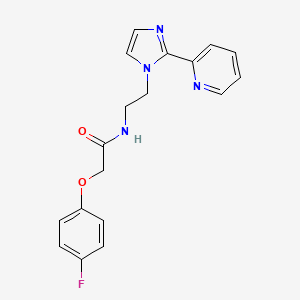

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)

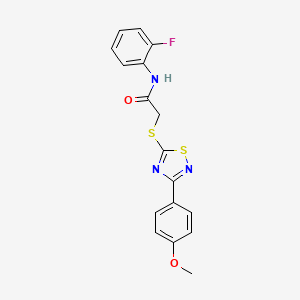

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)